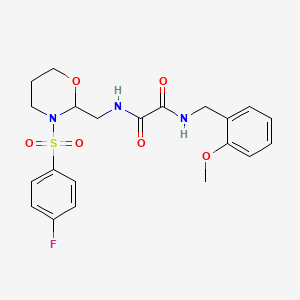
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O6S and its molecular weight is 465.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in medicinal chemistry.
Molecular Structure
The compound features a unique combination of functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C21H24FN3O6S |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 869071-77-2 |
The structure includes a fluorobenzene sulfonyl group , an oxazinan ring , and an oxalamide moiety , which are critical for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the oxazinan ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the sulfonyl group : Sulfonation reactions are performed under controlled conditions to ensure high yields.
- Final coupling reactions : These involve the attachment of the methoxybenzyl group to form the final product.
Controlled temperatures and solvents such as dichloromethane or dimethylformamide are used to optimize yield and purity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes, potentially leading to therapeutic effects in conditions like cancer and neuropathic pain.
- Calcium Channel Modulation : Similar compounds have shown effectiveness in modulating calcium channels, which is crucial for neuronal signaling and muscle contraction.
Case Studies
Recent studies have highlighted the compound's potential in various applications:
- Cancer Research : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, an analogous sulfonamide compound showed significant inhibition of tumor growth in preclinical models.
- Neuropathic Pain Management : Research indicates that compounds targeting calcium channels can provide relief from chronic pain conditions. A study found that related sulfonamides improved pain thresholds in animal models.
Comparative Data
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Enzyme Inhibition | 5.0 |
| Analogous Sulfonamide | Cancer Cell Cytotoxicity | 10.0 |
| Calcium Channel Inhibitor | Neuropathic Pain Relief | 15.0 |
These findings suggest that this compound could serve as a valuable lead compound for further development in therapeutic settings.
Propiedades
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O6S/c1-30-18-6-3-2-5-15(18)13-23-20(26)21(27)24-14-19-25(11-4-12-31-19)32(28,29)17-9-7-16(22)8-10-17/h2-3,5-10,19H,4,11-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZBVQLUMPYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













